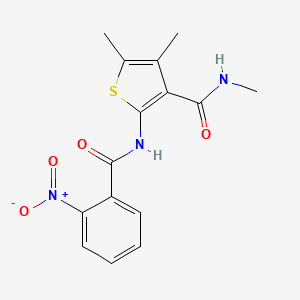

N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide” is a compound that belongs to the class of thiophene carboxamides. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C15H15N3O4S, and it has a molecular weight of 333.36.Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at 1 position, is considered to be a structural alert with formula C4H4S . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Fluorescent Probes and Reactions

- Research on bi-functional methyl 5-nitro-1,3-benzodioxole-4-carboxylates, designed as artificial β-amino acid homologues, led to the synthesis of chemo-functional 5-amide derivatives. These compounds, when subjected to specific reactions like thiol coupling and photo-activated transformation, produced fluorescent products, indicating their potential use in developing fluorescent probes and sensors for biological and chemical applications (Nishida et al., 2005).

Enzyme Reactions and Drug Activation

- The nitroreductase enzyme from Walker 256 rat carcinoma cells has been shown to activate certain nitrobenzamide compounds into cytotoxic agents, demonstrating the relevance of these compounds in the development of cancer therapies that rely on enzyme-mediated drug activation (Knox et al., 1988).

Radiosensitization and Cytotoxins

- A study on 2- and 3-nitrothiophene-5-carboxamides explored their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were evaluated for their ability to enhance the effects of radiation therapy in cancer treatment, showing the utility of nitrothiophene derivatives in medical research (Threadgill et al., 1991).

Antiviral Agents

- Furan-carboxamide derivatives, including those with substituted heterocyclic moieties similar to the core structure of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide, have been identified as potent inhibitors of the influenza A H5N1 virus. This highlights the potential application of related compounds in the development of new antiviral drugs (Yongshi et al., 2017).

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the enzyme succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.

Mode of Action

Based on the activity of similar compounds, it may interact with its target enzyme (like sdh) through hydrogen bonding . This interaction could potentially inhibit the enzyme’s activity, leading to changes in cellular metabolism.

Biochemical Pathways

The inhibition of SDH can disrupt the citric acid cycle and the electron transport chain . These pathways are essential for energy production in cells. Disruption of these pathways can lead to a decrease in ATP production, affecting various cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N,4,5-trimethyl-2-(2-nitrobenzamido)thiophene-3-carboxamide .

properties

IUPAC Name |

N,4,5-trimethyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-8-9(2)23-15(12(8)14(20)16-3)17-13(19)10-6-4-5-7-11(10)18(21)22/h4-7H,1-3H3,(H,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEVPXHBUMHAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2750031.png)

![N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2750034.png)

![Ethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-cyano-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2750037.png)

![2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2750043.png)

![[1-(4-Methoxy-3-methylphenyl)propyl]amine](/img/structure/B2750044.png)

![5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2750048.png)